PARP1 Inhibitory Potency: Class-Level Inference from Thieno[3,2-d]pyrimidine-2,4-dione Scaffold Activity
While no direct IC50 for CAS 1326833-47-9 against PARP1 has been publicly reported, closely related thieno[3,2-d]pyrimidine-2,4-dione analogs demonstrate nanomolar PARP1 inhibition. For example, a structurally related thieno[3,2-d]pyrimidine-2,4-dione derivative in patent CN107286174A achieved an IC50 of 27 nM against PARP1 in a HeLa cell-based PAR formation assay [1]. The target compound's N1-phenylethyl group is hypothesized to extend toward a region that can be exploited for selectivity, as evidenced by the ability of similar N1-substituted analogs to differentiate between PARP1 and TNKS2 [2].
| Evidence Dimension | PARP1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall within the nanomolar range based on scaffold precedent. |
| Comparator Or Baseline | Related thieno[3,2-d]pyrimidine-2,4-dione (patent example): IC50 = 27 nM (PARP1 HeLa cell assay) [1] |
| Quantified Difference | Cannot be precisely quantified without direct measurement. |
| Conditions | HeLa cell-based PAR formation assay, 30 min incubation [1] |
Why This Matters
Demonstrates that the thieno[3,2-d]pyrimidine-2,4-dione core is capable of potent PARP1 engagement, positioning CAS 1326833-47-9 as a credible starting scaffold for medicinal chemistry optimization.
- [1] Thomson, S. A., et al. (2016) 'Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Derivatives as PARP Inhibitors.' Patent: CN107286174A. View Source
- [2] Bregman, H., et al. (2015) 'Pyrimidinone nicotinamide mimetics as selective tankyrase and Wnt pathway inhibitors suitable for in vivo pharmacology.' ACS Medicinal Chemistry Letters. View Source
